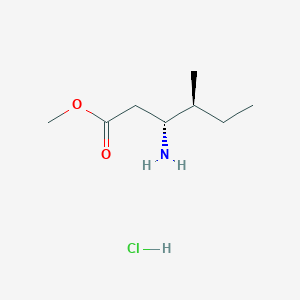

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride

Description

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Properties

IUPAC Name |

methyl (3R,4S)-3-amino-4-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-6(2)7(9)5-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQJKRDVRXUQMY-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors.

Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Automated Purification Systems: These systems ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce ketones or carboxylic acids.

Reduction: May produce alcohols or amines.

Substitution: May produce various substituted derivatives.

Scientific Research Applications

Overview

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride is a chiral compound that plays a significant role in various scientific fields, particularly in medicinal chemistry, organic synthesis, and biological research. Its unique stereochemistry contributes to its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.

Medicinal Chemistry

This compound is extensively studied for its potential therapeutic effects. It serves as a precursor in the synthesis of pharmaceutical compounds targeting various diseases. The compound's ability to modulate biological pathways positions it as a candidate for drug development aimed at metabolic disorders and other health conditions.

Biological Studies

Research investigates the interactions of this compound with specific enzymes and receptors. Its chiral nature allows for selective binding, which can influence enzyme activity and receptor signaling pathways. This makes it a valuable tool in understanding biochemical mechanisms and developing new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound is utilized as a chiral building block in the synthesis of complex molecules. Its structural features enable chemists to create diverse derivatives with potential biological activities. The compound's reactivity facilitates various chemical transformations, including oxidation, reduction, and substitution reactions.

Case Studies and Research Findings

- Therapeutic Potential : A study explored the compound's potential in treating metabolic disorders by demonstrating its ability to modulate key metabolic enzymes involved in glucose metabolism.

- Enzyme Interaction Studies : Research indicated that this compound can act as an inhibitor for certain enzymes involved in neurotransmitter synthesis, highlighting its relevance in neurological research.

- Synthetic Applications : In organic synthesis, the compound has been successfully utilized as a chiral building block for synthesizing various bioactive molecules, showcasing its versatility in creating complex structures with pharmaceutical relevance.

Mechanism of Action

The mechanism by which Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include:

Binding to Enzymes: Modulating their activity.

Interacting with Receptors: Affecting signal transduction pathways.

Influencing Cellular Processes: Such as metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride include:

Methyl (3R,4S)-3-amino-4-methylpentanoate hydrochloride: Differing by one carbon atom in the chain.

Methyl (3R,4S)-3-amino-4-methylheptanoate hydrochloride: Differing by one additional carbon atom in the chain.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride is a chiral compound with significant biological activity. It is characterized by its specific stereochemistry, which influences its interactions with various biological targets, particularly enzymes and metabolic pathways. This compound is primarily utilized in pharmaceutical research and development due to its unique structural properties.

Chemical Structure and Properties

The compound's unique stereochemistry contributes to its biological activity, allowing it to selectively interact with enzyme active sites and influence metabolic outcomes.

The biological activity of this compound is largely attributed to its role as a substrate for various enzymes. Its interactions can modulate biochemical pathways, leading to various pharmacological effects. The compound's mechanism of action involves:

- Enzyme Interaction : Acts as a substrate or inhibitor for specific enzymes.

- Metabolic Pathways : Influences pathways related to amino acid metabolism and neurotransmitter synthesis.

- Pharmacological Effects : Potential therapeutic effects due to its ability to alter enzyme activity.

Research Findings and Case Studies

Research has shown that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Studies indicate that this compound may influence neurotransmitter levels in the brain, potentially impacting mood and cognitive functions.

- Metabolic Regulation : It has been observed to play a role in regulating metabolic processes, particularly in muscle tissues where amino acid metabolism is crucial.

- Therapeutic Applications : Investigated for potential applications in treating conditions such as muscle wasting and neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Influences neurotransmitter levels in the brain | |

| Metabolic Regulation | Regulates amino acid metabolism in muscle tissues | |

| Therapeutic Applications | Potential use in muscle wasting treatments |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, which also exhibit biological activities. Below is a comparison highlighting their uniqueness:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| (2S,3R,4S)-4-Hydroxyisoleucine | Chiral amino acid derivative | Insulinotropic activity |

| (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid | Similar stereochemistry | Enzyme interaction |

Industrial Applications

This compound is not only significant in research but also finds applications in various industries:

- Pharmaceuticals : Utilized as a chiral building block in drug development.

- Biotechnology : Employed in the synthesis of peptides and proteins.

- Fine Chemicals : Used in the production of specialized chemical compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride in high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, intermediates like methyl esters can undergo acid-catalyzed deprotection (e.g., using HCl in dioxane) to yield the hydrochloride salt with high yield and purity . Enantiomeric purity is maintained via stereospecific reactions, such as chiral auxiliary-assisted synthesis or enzymatic resolution. Researchers should employ chiral HPLC or polarimetry to confirm enantiopurity post-synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm regiochemistry and hydrogen bonding patterns. For instance, splitting patterns in H-NMR (e.g., δ 3.79 ppm for methoxy groups) help identify adjacent stereocenters .

- X-ray Crystallography : Resolves absolute configuration. A related compound, (3R,4S,5R)-methyl 3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methoxycyclohex-1-enecarboxylate, was analyzed via single-crystal X-ray diffraction (space group P21), revealing a near-perfect half-chair conformation .

- Circular Dichroism (CD) : Validates optical activity in solution.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments observed between NMR and X-ray data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). To address this:

Perform variable-temperature NMR to assess conformational flexibility.

Use computational modeling (e.g., DFT or MD simulations) to correlate solution-state dynamics with crystallographic data.

Validate via NOESY/ROESY NMR to detect through-space interactions and compare with X-ray-derived distances .

Q. What experimental design considerations are critical for scaling up synthesis while preserving stereochemical integrity?

- Methodological Answer :

- Reaction Conditions : Use inert atmospheres to prevent racemization. Avoid high temperatures; instead, optimize reaction time and catalyst loading.

- Purification : Employ recrystallization with chiral resolving agents or simulated moving bed (SMB) chromatography for large-scale enantiomer separation.

- Process Analytical Technology (PAT) : Monitor critical quality attributes (e.g., enantiomeric excess) in real-time using inline FTIR or Raman spectroscopy .

Q. How can researchers mitigate challenges in solubility and stability during biological assays?

- Methodological Answer :

- Solubility : Test co-solvents (e.g., DMSO-water mixtures) or formulate as a hydrochloride salt (enhanced aqueous solubility due to ionic character).

- Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Use LC-MS to detect hydrolytic or oxidative byproducts .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

- Methodological Answer :

Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

Dose-Response Curves : Compare EC/IC values across platforms. Statistically analyze outliers using Grubbs’ test.

Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity.

Structural and Functional Insights

Q. What role do the (3R,4S) stereocenters play in the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. For example, the stereochemistry may influence hydrogen bonding with active-site residues (e.g., in aminotransferases) .

- Compare activity of enantiomers: Synthesize both (3R,4S) and (3S,4R) forms and assay against target proteins to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.